molecular formula C23H18F6NO3P B136202 Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester CAS No. 145430-05-3

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester

Cat. No. B136202
M. Wt: 501.4 g/mol
InChI Key: GZYRPVGTNHFDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects, including anticonvulsant and anxiolytic properties.

Mechanism Of Action

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester works by inhibiting GABA transaminase, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of other neurotransmitters, including glutamate, which is involved in seizures and anxiety. By increasing GABA levels, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can have anticonvulsant and anxiolytic effects.

Biochemical And Physiological Effects

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to increase GABA levels in the brain, which can have a range of effects on neuronal activity. In addition to its anticonvulsant and anxiolytic properties, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, like many experimental compounds, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has some limitations. For example, it has low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are many potential future directions for research on Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester. One area of interest is the use of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in the treatment of epilepsy, anxiety, and addiction in humans. Clinical trials are currently underway to evaluate the safety and efficacy of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in these conditions. Additionally, researchers are interested in exploring the potential use of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is ongoing research into the mechanisms of action of Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, including its effects on other neurotransmitter systems in the brain.

Synthesis Methods

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can be synthesized using a variety of methods, including reaction of phenylmethylamine with 1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethanone, followed by reaction with carbamic acid.

Scientific Research Applications

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been studied extensively in preclinical models for its potential therapeutic uses in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Studies have shown that Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has anticonvulsant effects in animal models of epilepsy, and can reduce anxiety-like behaviors in rodents. Additionally, Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has been shown to reduce cocaine self-administration in rats, suggesting potential use in addiction treatment.

properties

CAS RN

145430-05-3

Product Name

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester

Molecular Formula

C23H18F6NO3P

Molecular Weight

501.4 g/mol

IUPAC Name

benzyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

InChI

InChI=1S/C23H18F6NO3P/c24-22(25,26)21(23(27,28)29,30-20(31)33-16-17-10-4-1-5-11-17)34(32,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,30,31)

InChI Key

GZYRPVGTNHFDCN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

145430-05-3

synonyms

benzyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2-yl)carb amate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.